2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine
CAS No.: 1402545-53-2
VCID: VC2732669
Molecular Formula: C10H4ClF3N2
Molecular Weight: 244.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine is a pyrimidine derivative characterized by a chloro group at the second position, a difluorophenyl group at the fourth position, and a fluorine atom at the fifth position of the pyrimidine ring. This compound is notable for its unique combination of halogen substituents, which contribute to its chemical properties and reactivity profile, making it an important intermediate in various synthetic applications, particularly in medicinal chemistry. Synthesis and ProductionThe synthesis of 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine typically involves several steps, utilizing synthetic organic chemistry techniques. In industrial settings, the production is optimized for yield and purity, often employing techniques such as continuous flow reactors to enhance efficiency and scalability. Synthesis Steps:
Applications2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its biological activities and reactivity. Pyrimidine derivatives often exhibit significant pharmacological properties, making them valuable in drug discovery. Application Areas:
Spectral Data and Analytical TechniquesRelevant spectral data for 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine may include NMR, IR, and mass spectrometry. These techniques are essential for characterizing the compound's structure and purity. Spectral Techniques:
Comparison with Related CompoundsOther pyrimidine derivatives, such as 2-Chloro-5-fluoropyrimidine and 4-Amino-2-chloro-5-fluoropyrimidine, share similar structural features but differ in their substituents and applications. These compounds are also used as intermediates in pharmaceutical synthesis . Comparison Table:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1402545-53-2 | ||||||||||||
Product Name | 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine | ||||||||||||
Molecular Formula | C10H4ClF3N2 | ||||||||||||
Molecular Weight | 244.6 g/mol | ||||||||||||
IUPAC Name | 2-chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine | ||||||||||||
Standard InChI | InChI=1S/C10H4ClF3N2/c11-10-15-4-8(14)9(16-10)6-2-1-5(12)3-7(6)13/h1-4H | ||||||||||||
Standard InChIKey | LGZVOFHGAXBZGO-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC(=C(C=C1F)F)C2=NC(=NC=C2F)Cl | ||||||||||||
Canonical SMILES | C1=CC(=C(C=C1F)F)C2=NC(=NC=C2F)Cl | ||||||||||||
PubChem Compound | 79073071 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume